H-Leu-OtBu · HCl
Description
Significance of Protected Amino Acids in Organic Synthesis and Peptidomimetics
Amino acids are bifunctional molecules, containing both a nucleophilic amino group and an electrophilic carboxylic acid group. When attempting to form a specific peptide bond between two amino acids, this dual reactivity can lead to a mixture of undesired products, including polymerization and self-coupling. biosynth.comresearchgate.net To achieve a specific sequence, chemists employ protecting groups to temporarily block one of the functional groups, directing the reaction to the desired site. biosynth.comfiveable.me This strategy is indispensable in the stepwise synthesis of peptides, where amino acids are added one by one to a growing chain. fiveable.me
The importance of this methodology extends prominently into the field of peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides but are modified to have improved properties, such as enhanced stability against enzymatic degradation, increased bioavailability, or better receptor affinity. google.com The synthesis of these complex structures, which may include unnatural amino acids, cyclic frameworks, or modified backbones, is highly dependent on a robust and predictable protecting group strategy to manage the multiple reactive sites within the molecule. google.com
Contextualization of H-Leu-OtBu · HCl as a Fundamental Building Block
This compound, or L-Leucine tert-butyl ester hydrochloride, is the hydrochloride salt of the leucine (B10760876) amino acid with its carboxyl group protected as a tert-butyl ester. caymanchem.com This compound serves as a key starting material in multistep organic syntheses. caymanchem.com With its α-amino group available for reaction (as the hydrochloride salt) and its carboxyl group securely protected, it is primed for incorporation into a peptide chain. caymanchem.comCurrent time information in Bangalore, IN. The tert-butyl ester ensures that the leucine's carboxyl group will not interfere during the coupling of its amino group to an activated carboxyl group of another amino acid. Current time information in Bangalore, IN.
The utility of this compound is demonstrated in its application as a building block for creating biologically active molecules. For instance, it has been used in the synthesis of peptide-based ligands for the neurokinin-1 (NK1) receptor, a target for various therapeutic areas. caymanchem.comcaymanchem.comglpbio.com It has also been identified as a component in the synthesis of proteasome inhibitors, such as PSI (Z-Leu-Glu(OtBu)-Ala-Leu-al), highlighting its role in the construction of complex peptidomimetics. uni-regensburg.de Its defined structure and predictable reactivity make it a reliable and fundamental component in the synthetic chemist's toolbox for building sophisticated peptide and peptidomimetic targets.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2748-02-9 | caymanchem.comlabproinc.com |
| Molecular Formula | C₁₀H₂₂ClNO₂ | caymanchem.com |
| Molecular Weight | 223.74 g/mol | caymanchem.comlabproinc.com |
| Appearance | White to off-white crystalline solid/powder | labproinc.comtcichemicals.com |
| Melting Point | 167 °C | labproinc.comchemicalbook.com |
| Purity | Typically ≥98% | tcichemicals.com |
| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol (B145695) (approx. 30 mg/mL). Soluble in PBS (pH 7.2) at approx. 10 mg/mL. | caymanchem.comcaymanchem.com |
| Synonyms | L-Leucine tert-butyl ester hydrochloride; H-Leu-OtBu·HCl; (S)-tert-Butyl 2-amino-4-methylpentanoate hydrochloride | caymanchem.comtcichemicals.com |
Properties
Molecular Formula |
C10H21NO2 · HCl |
|---|---|
Molecular Weight |
223.74 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of H Leu Otbu · Hcl
Role of the Hydrochloride Salt in Amino Group Activation and Stability
Secondly, the hydrochloride salt influences the reactivity of the primary amine. While the amine is protonated in the salt form, this is a temporary state that is readily reversed under the basic conditions often employed in peptide coupling reactions. bachem.com The presence of a base, such as a tertiary amine, is typically required to neutralize the hydrochloride and free the amino group for nucleophilic attack on an activated carboxyl group of another amino acid. bachem.comuniurb.it This in-situ deprotection and activation are fundamental to the step-wise addition of amino acids in peptide synthesis. bachem.com The zwitterionic nature of amino acids, and by extension their derivatives, allows them to interact with both positively and negatively charged species, which can influence their solubility and reactivity. researchgate.net
Reactivity of the tert-Butyl Ester Moiety
The tert-butyl (tBu) ester is a key feature of H-Leu-OtBu · HCl, serving as a protecting group for the carboxylic acid function. ontosight.ai Its reactivity, particularly its selective removal, is a cornerstone of modern peptide synthesis strategies.
The removal of the tert-butyl ester is a critical step in revealing the carboxylic acid for subsequent reactions or at the final stage of peptide synthesis.
The tert-butyl ester is highly susceptible to cleavage under acidic conditions. lookchem.com This acid lability is the most common method for its removal. Strong acids such as trifluoroacetic acid (TFA) are frequently used, often in a high concentration (e.g., 95%), to efficiently cleave the tBu group. lookchem.comiris-biotech.de The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation, which is then typically scavenged to prevent side reactions. stackexchange.com The byproducts of this reaction are ideally gaseous, such as isobutylene, which simplifies the purification process. stackexchange.com
Alternative, milder acidic conditions have also been explored. For instance, silica (B1680970) gel in refluxing toluene (B28343) has been shown to effectively cleave tert-butyl esters. lookchem.com Other reagents like ferric chloride (FeCl3) in dichloromethane (B109758) have also been utilized for the on-resin cleavage of tert-butyl esters. nih.gov Furthermore, fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP) can facilitate the thermolytic cleavage of t-butyl esters. researchgate.net
Interactive Table: Common Reagents for tert-Butyl Ester Deprotection
| Reagent | Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Typically 95% in a suitable solvent like dichloromethane (DCM). lookchem.comiris-biotech.de | Standard and highly effective method. |
| Hydrochloric Acid (HCl) | Can be used, though strong conditions may be required. lookchem.com | A strong protic acid alternative. |
| Ferric Chloride (FeCl3) | Lewis acid in a solvent like dichloromethane. nih.gov | Allows for on-resin cleavage. |
| Silica Gel | Refluxing toluene. lookchem.com | Offers a milder alternative to strong acids. |
| Fluorinated Alcohols (TFE, HFIP) | Elevated temperatures or microwave irradiation. researchgate.net | Can be used for thermolytic cleavage. |
Deprotection Mechanisms of tert-Butyl Esters in Peptide Synthesis
Orthogonality with Other Protecting Groups
A key advantage of the tert-butyl protecting group is its orthogonality with other commonly used protecting groups in peptide synthesis. iris-biotech.deub.edunih.gov Orthogonality means that different protecting groups can be selectively removed in the presence of others by using distinct chemical conditions. iris-biotech.de The most prevalent orthogonal strategy is the Fmoc/tBu approach. iris-biotech.deub.edu In this scheme, the N-terminal amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups (like the carboxylic acids of aspartic and glutamic acid, and the hydroxyl groups of serine and threonine) are protected by the acid-labile tert-butyl group. iris-biotech.depeptide.com
This orthogonality allows for the selective deprotection of the N-terminal Fmoc group at each step of peptide elongation using a base like piperidine (B6355638), without affecting the tBu-protected side chains. iris-biotech.deub.edu The tBu groups are then removed simultaneously at the end of the synthesis during the final cleavage of the peptide from the resin with a strong acid like TFA. iris-biotech.de This selective deprotection is governed by different reaction mechanisms rather than reaction rates, which is a hallmark of a truly orthogonal system. ub.edu The tBu group is also orthogonal to other protecting groups like the allyl-based Alloc group and the p-nitrobenzyloxycarbonyl (pNZ) group. ub.edu
While the tert-butyl ester is prized for its acid lability, it is generally stable under the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF). iris-biotech.deub.edu This stability is crucial for the integrity of the protected peptide chain during the iterative cycles of solid-phase peptide synthesis (SPPS). However, the stability of the tBu group can be influenced by the specific synthetic context. For example, while stable to the conditions used to cleave peptides from highly acid-labile resins like 2-chlorotrityl resins, it is cleaved under the conditions used for cleavage from Wang or Rink amide resins. peptide.com The presence of certain reagents can also affect its stability; for instance, it is stable to iodine oxidation. peptide.com It is important to consider that prolonged exposure to even mild acidic or basic conditions could potentially lead to premature cleavage or other side reactions. lookchem.comroyalsocietypublishing.org
Side Reactions Involving this compound during Peptide Bond Formation
During the process of peptide bond formation, several side reactions can occur, and while not all are directly caused by this compound, its presence as a building block can be relevant.
One potential issue is racemization, particularly of the activated amino acid. While the use of coupling reagents with additives like HOBt or HOSu is intended to minimize this, the conditions of the reaction can still lead to loss of stereochemical integrity. bachem.com
Another common side reaction in peptide synthesis is the formation of diketopiperazines (DKPs). iris-biotech.de This intramolecular cyclization is particularly prone to occur after the coupling of the second amino acid, especially if the C-terminal residue is proline. iris-biotech.de While the isobutyl side chain of leucine (B10760876) is not as predisposing to DKP formation as proline, the reaction can still occur, leading to chain termination and cleavage from the resin. iris-biotech.de
In peptides containing aspartic acid, aspartimide formation is a significant side reaction that can be catalyzed by both acidic and basic conditions. iris-biotech.de This involves the nucleophilic attack of the peptide bond nitrogen on the side-chain ester, which in the context of Fmoc/tBu chemistry would be a tert-butyl ester. iris-biotech.de
Furthermore, when using certain coupling reagents like uronium or phosphonium (B103445) salts (e.g., BOP, TBTU), side reactions such as guanidinylation of the free amino group can occur if the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used. bachem.comuniurb.it
Finally, incomplete coupling reactions can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. sci-hub.se This underscores the importance of optimizing coupling conditions and ensuring the complete reaction of the amino and carboxyl components at each step.
Racemization Pathways at the Alpha-Carbon
The stereochemical integrity of the α-carbon in L-leucine tert-butyl ester hydrochloride (this compound) is a critical factor during its participation in chemical reactions, most notably in peptide synthesis. The loss of this integrity, known as racemization, can occur through two primary mechanistic pathways: the formation of an oxazolone (B7731731) intermediate and direct enolization. highfine.com Both pathways are facilitated by the activation of the carboxyl group, a necessary step for peptide bond formation. highfine.com
The predominant mechanism for racemization of N-acylated amino acids, including protected leucine derivatives, involves the formation of a 5(4H)-oxazolone (also known as an azlactone). bibliomed.orgthieme-connect.de This process is particularly relevant when the N-protecting group is an acyl type, such as benzoyl. bibliomed.orgthieme-connect.de The activation of the carboxylic acid group of an N-acylleucine derivative by a coupling reagent generates a highly reactive intermediate. The carbonyl oxygen of the N-acyl group can then act as an internal nucleophile, attacking the activated carboxyl carbon. This intramolecular cyclization results in the formation of a planar, achiral oxazolone ring. bibliomed.org The proton at the C-4 position (the original α-carbon of the leucine) of this oxazolone is now highly acidic and can be readily abstracted by a base, leading to a resonance-stabilized, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture of the D- and L-isomers. highfine.com
The rate of oxazolone formation and subsequent racemization is influenced by several factors:
Nature of the N-protecting group: Urethane-type protecting groups, such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly suppress oxazolone formation compared to acyl-type protecting groups. thieme-connect.denih.gov This is attributed to the reduced nucleophilicity of the carbamate (B1207046) carbonyl oxygen. thieme-connect.de
Coupling Reagents: The choice of coupling reagent plays a crucial role. Highly reactive reagents can accelerate the formation of the activated intermediate, thereby increasing the propensity for oxazolone formation. nih.govresearchgate.net
Solvent: Polar solvents can facilitate the formation of the charged intermediates involved in the cyclization process. nih.gov
Base: The presence and strength of a tertiary amine base can promote the abstraction of the α-proton from the oxazolone intermediate. highfine.combibliomed.org
A study comparing different coupling reagents for the reaction of Fmoc-L-His(Trt)-OH with L-Leu-OtBu showed varying degrees of racemization, highlighting the importance of the reagent in controlling stereochemistry. nih.gov
While the oxazolone pathway is a major contributor to racemization, a second mechanism, direct enolization (or direct α-proton abstraction), can also occur. highfine.combibliomed.org In this pathway, a base directly removes the proton from the α-carbon of the activated amino acid ester. This generates a carbanion (enolate) intermediate without the formation of a cyclic oxazolone. bibliomed.org This enolate is planar and achiral, and its subsequent protonation leads to a racemic product. bibliomed.org
Direct enolization is considered a less common pathway for racemization compared to oxazolone formation, especially for N-acyl amino acids. bibliomed.org However, its contribution can become more significant under certain conditions, such as the use of strong bases or in systems where oxazolone formation is sterically hindered or electronically disfavored. highfine.com The activation of the carboxyl group enhances the acidity of the α-proton, making it more susceptible to abstraction by a base. bibliomed.org Research into direct catalytic asymmetric Mannich-type reactions has explored the controlled generation of enolates from α-functionalized amides, demonstrating the feasibility of direct enolization under specific catalytic conditions. acs.org
Oxazolone Formation Mechanisms
Minimization Strategies for Stereochemical Integrity Loss
Preserving the stereochemical integrity of this compound during coupling reactions is paramount for the synthesis of enantiomerically pure peptides. Several strategies have been developed to minimize racemization. thieme-connect.deacs.orgthieme-connect.de
Use of Urethane-Type Protecting Groups: As mentioned, employing N-protecting groups like Boc or Fmoc is a fundamental strategy to suppress racemization by disfavoring oxazolone formation. thieme-connect.denih.gov
Addition of Racemization Suppressors: The addition of certain auxiliary nucleophiles to the coupling reaction is a widely adopted and effective method. These additives react with the activated amino acid intermediate to form a new, less reactive activated ester that is more resistant to racemization. The most common additives include:
1-Hydroxybenzotriazole (HOBt): HOBt reacts with the activated intermediate to form an active ester, which is less prone to racemization than the initial activated species. thieme-connect.de For instance, in the DCC coupling of Boc-Leu-Phe-OH to H-Val-OtBu, the addition of HOBt reduced epimerization from 14.3% to less than 1%. thieme-connect.de
1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is generally more effective than HOBt in suppressing racemization, particularly in challenging coupling reactions. thieme-connect.deresearchgate.net The nitrogen atom at the 7-position is thought to participate in the reaction, enhancing the reactivity of the active ester towards the amine component while minimizing racemization. highfine.com In a difficult solid-phase synthesis, using HOAt instead of HOBt with DCC reduced the level of epimerized product from 18% to 6%. thieme-connect.de
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure is another highly effective racemization suppressing additive.
Choice of Coupling Reagent: The selection of the coupling reagent itself is critical. Reagents like phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU) are often used in combination with additives like HOBt or HOAt to ensure efficient coupling with minimal racemization. google.comunipr.it Carbodiimides such as DCC and EDC are potent activators but are more likely to cause racemization if used without an additive. acs.org
Control of Reaction Conditions:
Base: The choice and amount of base used are important. Weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) to minimize base-catalyzed racemization. highfine.com
Temperature: Performing coupling reactions at lower temperatures can reduce the rate of racemization.
Solvent: The polarity of the solvent can influence racemization, with less polar solvents sometimes being favored. nih.gov
Solid-Phase Peptide Synthesis (SPPS): Attaching the growing peptide chain to a solid support can help minimize racemization, in part by reducing intermolecular reactions that can lead to side products. google.com
The following tables summarize the effect of different coupling conditions on racemization.
Table 1: Effect of Additives on Racemization An interactive data table should be generated here based on the text.
| Coupling Reaction | Additive | % Epimerized Product |
|---|---|---|
| Boc-Leu-Phe-OH + H-Val-OtBu (DCC) | None | 14.3% thieme-connect.de |
| Boc-Leu-Phe-OH + H-Val-OtBu (DCC) | HOBt | <1% thieme-connect.de |
| Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS (DCC) | HOBt | 18% thieme-connect.de |
Table 2: Effect of Coupling Reagent on Racemization of Fmoc-His(Trt)-OH with H-Leu-OtBu An interactive data table should be generated here based on the text.
| Coupling Reagent | L/D Ratio |
|---|---|
| HATU/DIEA | 92/8 nih.govresearchgate.net |
| HBTU/DIEA | 93/7 nih.govresearchgate.net |
| PyBOP/DIEA | 95/5 nih.govresearchgate.net |
| DIC/HOBt | 97/3 nih.govresearchgate.net |
Applications of H Leu Otbu · Hcl in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Utilizing H-Leu-OtBu · HCl
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on a solid support. The utility of derivatives like this compound is primarily understood through the role of its tert-butyl ester protecting group within the broader context of SPPS strategies.
The most prevalent strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. thieme-connect.de This methodology relies on the use of the base-labile Fmoc group for temporary protection of the N-terminus of the growing peptide chain. The side chains of reactive amino acids and the C-terminal carboxylic acid are protected with acid-labile groups, such as the tert-butyl (tBu) group. bachem.com
In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support via a linker. The choice of linker is critical as it dictates the conditions required for the final cleavage of the peptide. The acid-labile nature of the OtBu protecting group aligns perfectly with the cleavage conditions for the most common acid-sensitive linkers used in Fmoc-SPPS.
For instance, Wang resin and 2-chlorotrityl chloride (2-CTC) resin are widely used supports that release the peptide under acidic conditions. nih.gov When a peptide chain terminating with a tBu-protected residue is synthesized on these resins, the final treatment with a TFA "cocktail" (typically containing scavengers like water and triisopropylsilane) accomplishes two tasks in a single step: it cleaves the peptide from the resin linker and removes the tBu-based side-chain protecting groups, including the C-terminal OtBu ester. thieme-connect.decsic.es This dual function simplifies the workup procedure significantly. The stability of the peptide-resin bond must be sufficient to withstand repeated Fmoc deprotection cycles while being labile enough for efficient final cleavage. thieme-connect.de
| Resin Linker | Typical Cleavage Condition | Compatibility with OtBu Group | Reference |
|---|---|---|---|
| Wang Resin | High concentration TFA (e.g., 95%) | Excellent; OtBu group is cleaved simultaneously with the peptide from the resin. | nih.gov |
| 2-Chlorotrityl (2-CTC) Resin | Mildly acidic (e.g., 1-2% TFA in DCM) or standard high-concentration TFA | Excellent; allows for cleavage while potentially keeping the OtBu group intact under mild conditions, or removing it with strong acid. | nih.govcsic.es |
| Rink Amide Resin | High concentration TFA (e.g., 95%) | Compatible; used for peptide amides, but the OtBu group on a side chain would be cleaved simultaneously. | nih.gov |
While a powerful technique, SPPS is not without its challenges, particularly when synthesizing "difficult sequences." These often include peptides rich in hydrophobic amino acids like leucine (B10760876). nih.gov
A primary challenge is the aggregation of the growing peptide chain on the solid support. Hydrophobic peptides can fold into secondary structures (like β-sheets) that are inaccessible to solvents and reagents, leading to incomplete deprotection and coupling steps, and ultimately resulting in deletion sequences and low yields. nih.gov
Another significant challenge is the potential for racemization of the activated amino acid during the coupling step. nih.gov While leucine is not as susceptible as residues like histidine or cysteine, racemization can still occur, especially during slow coupling reactions. mdpi.com This side reaction compromises the chiral purity of the final peptide. nih.gov
Solutions to these challenges include:
Optimized Coupling Reagents: Using highly efficient coupling reagents such as HBTU, HATU, or combinations like DIC/Oxyma can speed up amide bond formation, minimizing the time the activated amino acid is susceptible to racemization. nih.gov
In Situ Neutralization: Protocols where the neutralization of the N-terminal amine and the subsequent coupling reaction occur simultaneously can reduce aggregation by minimizing the time the peptide resin exists in a neutral, aggregation-prone state. nih.gov
Disrupting Secondary Structures: Incorporating so-called "difficult sequence" dissolving additives or using alternative solvents like N-methyl-2-pyrrolidone (NMP) instead of DMF can help disrupt inter-chain hydrogen bonding and improve solvation. bachem.com
Compatibility with Resin Linkers and Cleavage Conditions
Solution-Phase Peptide Synthesis (LPPS) Incorporating this compound
Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a vital method, especially for large-scale production and the synthesis of peptide fragments. In this approach, this compound serves as a key building block, acting as the nucleophilic component in a coupling reaction. rsc.org
Segment condensation is a powerful strategy in LPPS where pre-synthesized, protected peptide fragments are coupled together in solution. ucl.ac.ukkarger.com This approach can be more efficient than a purely stepwise synthesis for producing long peptides. This compound is an ideal starting component for the C-terminal fragment.
In a typical application, an N-terminally protected amino acid or peptide (the carboxyl component) is activated and then reacted with this compound (the amino component), whose hydrochloride salt is neutralized in situ by adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). rsc.org For example, research has detailed the coupling of Z-Phe-OH with this compound to form the protected dipeptide Z-Phe-Leu-OtBu. rsc.org This resulting dipeptide can then be deprotected at its N-terminus and used as the amino component in a subsequent fragment coupling, for instance, reacting H-Phe-Leu-OtBu with another N-protected fragment. rsc.org The major risk in segment condensation is racemization at the C-terminal residue of the carboxyl component, which must be carefully controlled. ucl.ac.uk
The success of a solution-phase coupling reaction hinges on the optimization of several parameters: the coupling reagent, solvent, base, and reaction time. Research has focused on identifying conditions that maximize yield and purity while minimizing side reactions, particularly racemization.
Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a highly efficient and "green" coupling reagent that promotes rapid amide bond formation. rsc.orgrsc.org Studies have demonstrated its effectiveness in coupling N-protected amino acids to this compound. The choice of solvent is also critical; ethyl acetate (B1210297) (EtOAc) and dichloromethane (B109758) (DCM) are commonly used. rsc.orgnih.gov The base, typically DIPEA, is added to neutralize the hydrochloride salt and facilitate the reaction. rsc.org
| Carboxyl Component | Amino Component | Coupling Reagent/Base | Solvent | Result | Reference |
|---|---|---|---|---|---|
| Z-Phe-OH | This compound | T3P® / DIPEA | EtOAc | High conversion to dipeptide Z-Phe-Leu-OtBu. | rsc.org |
| Z-Aib-OH | H-Phe-Leu-OtBu | T3P® / DIPEA | EtOAc | 98% conversion, demonstrating effective fragment coupling. | rsc.org |
| Fmoc-L-His(Trt)-OH | L-Leu-OtBu | EDCl / HOBt | Not Specified | Demonstrated slight racemization, highlighting the importance of reagent choice. | nih.gov |
| Fmoc-L-Cys(Trt)-OH | L-Leu-OtBu | DIC / Oxyma | Not Specified | Showed suppression of racemization compared to other reagents. | nih.gov |
Advantages and Disadvantages of Solution-Phase Applications
The use of this compound in solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), presents a distinct set of advantages and disadvantages compared to solid-phase techniques.
Advantages:
Scalability and Purity Control: Solution-phase synthesis allows for easier scalability, making it suitable for the large-scale production of peptides. Intermediates can be isolated and purified at each step, leading to a well-characterized final product of high purity.
Flexibility in Reaction Conditions: Chemists have greater flexibility to manipulate reaction conditions such as solvent, temperature, and reagent concentration to optimize coupling efficiency and minimize side reactions. nih.gov This is particularly beneficial when dealing with "difficult" sequences or sterically hindered amino acids. thieme-connect.de
Monitoring and Characterization: The progress of the reaction can be readily monitored using standard analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for precise control over the synthetic process.
Disadvantages:
Tedious Purification: The primary drawback is the often laborious and time-consuming purification required after each coupling step to remove excess reagents and byproducts. nih.govthieme-connect.de This typically involves extraction, precipitation, or chromatography.
Solubility Issues: As the peptide chain elongates, its solubility in organic solvents can decrease significantly, complicating subsequent reaction and purification steps. thieme-connect.de The choice of protecting groups and solvent systems becomes critical to maintain the growing peptide in solution. thieme-connect.de
Peptide Coupling Reagents and Additives in Conjunction with this compound
The formation of a peptide bond between the free amino group of H-Leu-OtBu and the carboxyl group of an N-protected amino acid is not spontaneous and requires an activating agent, known as a coupling reagent. mdpi.combachem.com The choice of coupling reagent and the use of specific additives are critical for achieving high yields, fast reaction rates, and minimizing side reactions, most notably racemization. uni-kiel.deglobalresearchonline.net
Carbodiimide-Based Coupling Systems
Carbodiimides are among the most common and historically significant coupling reagents used in peptide synthesis. thieme-connect.dewpmucdn.com They function by activating the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the nucleophilic amino group of H-Leu-OtBu. mdpi.comub.edu
Common carbodiimide (B86325) reagents include:
N,N'-Dicyclohexylcarbodiimide (DCC): One of the first widely used carbodiimides. Its main drawback is the formation of a dicyclohexylurea (DCU) byproduct that is often insoluble in common reaction solvents, complicating purification. wpmucdn.com
N,N'-Diisopropylcarbodiimide (DIC): Developed as an alternative to DCC, DIC forms a diisopropylurea byproduct that is more soluble in organic solvents like DMF and CH₂Cl₂, facilitating its removal. globalresearchonline.netub.edu
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl): This is a water-soluble carbodiimide. Its corresponding urea (B33335) byproduct is also water-soluble, allowing for easy removal via aqueous extraction during workup. thieme-connect.deub.edu This makes it particularly useful in solution-phase synthesis. ub.edu
While effective, using carbodiimides alone can lead to significant racemization of the activated amino acid and the formation of an N-acylurea byproduct. uni-kiel.deglobalresearchonline.net To mitigate these issues, they are almost always used in combination with racemization-suppressing additives. globalresearchonline.netthieme-connect.de
| Reagent | Abbreviation | Key Feature | Primary Application Context |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive and effective; forms insoluble urea byproduct. wpmucdn.com | Solution-phase; less common now due to purification issues. wpmucdn.com |
| N,N'-Diisopropylcarbodiimide | DIC | Forms a more soluble urea byproduct than DCC. ub.edu | Solid-phase and solution-phase synthesis. ub.edu |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC·HCl | Water-soluble reagent and byproduct, easy removal. thieme-connect.de | Primarily solution-phase synthesis and bioconjugation. globalresearchonline.netub.edu |
Onium Salt Reagents and Their Efficacy
Onium salt-based coupling reagents, including aminium/uronium and phosphonium (B103445) salts, represent a more modern and often more efficient class of activating agents. uni-kiel.desigmaaldrich.com They are generally more reactive than carbodiimide/additive combinations, leading to faster coupling times and higher yields, especially in sterically hindered couplings. globalresearchonline.netsigmaaldrich.com
Uronium/Aminium Salts: Reagents like HBTU, TBTU, HCTU, and HATU are widely used. bachem.comsigmaaldrich.com They react with the N-protected amino acid in the presence of a non-nucleophilic base (like DIPEA or NMM) to form an activated ester in situ. mdpi.comsigmaaldrich.com HATU, which incorporates the additive HOAt within its structure, is recognized as one of the most efficient reagents, particularly for difficult couplings and for minimizing racemization. mdpi.comsigmaaldrich.com A potential side reaction with uronium salts is the guanidinylation of the free N-terminal amine, which terminates the peptide chain. sigmaaldrich.com
Phosphonium Salts: Reagents like PyBOP and PyAOP are known for their high reactivity and for producing cleaner reactions, as they avoid the guanidinylation side reaction associated with uronium salts. sigmaaldrich.com PyAOP, the phosphonium analogue of HATU, is highly effective for fragment condensation and cyclization reactions. sigmaaldrich.com
The efficacy of these reagents often makes them the preferred choice for complex syntheses, despite their higher cost compared to carbodiimides. sigmaaldrich.com
| Reagent | Full Name | Type | Key Characteristics |
|---|---|---|---|
| HBTU | (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Aminium | Highly efficient, commonly used in both solution and solid-phase. sigmaaldrich.comgoogle.com |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium | Very high reactivity, low racemization, ideal for difficult couplings. mdpi.comsigmaaldrich.com |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium | High efficiency, avoids guanidinylation side reaction. sigmaaldrich.com |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium | Coupling efficiency comparable to HATU, non-explosive and less allergenic. bachem.com |
Racemization Suppressants and Additives
A major challenge in peptide coupling is the loss of stereochemical integrity (racemization or epimerization) at the alpha-carbon of the activated amino acid. uni-kiel.denih.gov This occurs via the formation of a planar oxazolone (B7731731) intermediate. mdpi.comuni-kiel.de To prevent this, additives are incorporated into the coupling reaction. These additives react with the activated intermediate (e.g., O-acylisourea from carbodiimides) to form an active ester that is more stable towards racemization but still sufficiently reactive to couple with the amine component. highfine.com
Commonly used additives include:
1-Hydroxybenzotriazole (HOBt): The classical and most widely used additive, HOBt effectively suppresses racemization when used with carbodiimides. thieme-connect.deub.edu
1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt at preventing racemization and accelerating coupling rates. mdpi.comhighfine.com The nitrogen atom at the 7-position is thought to participate in the reaction, enhancing its efficacy. highfine.com
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A newer generation of additive that is a non-explosive and highly effective alternative to HOBt and HOAt. mdpi.comhighfine.com It has shown superior performance in suppressing racemization in many cases. highfine.com
The choice of base is also crucial. Sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are often preferred over stronger bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to minimize the risk of racemization. highfine.com
| Additive | Abbreviation | Key Advantage |
|---|---|---|
| 1-Hydroxybenzotriazole | HOBt | Standard, cost-effective, and widely used with carbodiimides. highfine.com |
| 1-Hydroxy-7-azabenzotriazole | HOAt | More effective at suppressing racemization and increasing reaction rates than HOBt. mdpi.comhighfine.com |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | OxymaPure® | Highly effective, non-explosive alternative to triazole-based additives. highfine.com |
Synthesis of Modified Peptides and Peptidomimetics
This compound is not only used for the synthesis of standard peptides but also serves as a crucial starting material for creating modified peptides and peptidomimetics. researchgate.net These are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, or altered receptor binding affinity. The tert-butyl ester of this compound provides robust protection during coupling reactions and can be removed under acidic conditions that are often compatible with many other protecting groups used in complex molecular synthesis. ub.edu
Preparation of Dipeptides and Oligopeptides
The synthesis of dipeptides is the most fundamental application of this compound. In a typical procedure, an N-terminally protected amino acid (e.g., Boc-Phe-OH, Fmoc-Cys(Trt)-OH, or Z-Aib-OH) is activated with a coupling agent and then reacted with H-Leu-OtBu. ub.eduunibo.it The hydrochloride salt must first be neutralized, typically with a tertiary amine like DIPEA or NMM, to free the nucleophilic amino group for the coupling reaction. ub.edu
For example, the dipeptide Fmoc-Cys(Trt)-Leu-OtBu was synthesized using EDC·HCl as the coupling reagent and HOBt as the additive to minimize racemization, with DIPEA used to neutralize the this compound starting material. ub.edu Similarly, various Z-protected amino acids have been coupled with H-Leu-OtBu using propylphosphonic anhydride (T3P®) as the coupling reagent, achieving high conversions in short reaction times. unibo.it These resulting dipeptide esters, such as Z-Phe-Leu-OtBu, can then be deprotected at the N-terminus and further elongated to form tripeptides and longer oligopeptides in a stepwise fashion. unibo.itacs.org
| N-Protected Amino Acid/Peptide | Coupling System | Base | Product | Reference |
|---|---|---|---|---|
| Fmoc-Cys(Trt)-OH | EDC·HCl / HOBt | DIPEA | Fmoc-Cys(Trt)-Leu-OtBu | ub.edu |
| Z-Phe-OH | T3P® | DIPEA | Z-Phe-Leu-OtBu | unibo.it |
| Z-Aib-OH | T3P® | DIPEA | Z-Aib-Leu-OtBu | unibo.it |
| Boc-l-Tyr(t-Bu)-Gly-l-Phe-Gly-OH | Not specified | Not specified | Boc-l-Tyr(t-Bu)-Gly-l-Phe-Gly-l-Leu-OtBu | acs.org |
The stepwise elongation in solution allows for the construction of well-defined oligopeptide sequences. thieme-connect.de For instance, the synthesis of the pentapeptide Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) often involves the preparation of fragments like a C-terminal leucine ester, demonstrating the utility of building blocks like this compound in the synthesis of biologically active peptides. unibo.itacs.org
Strategies for Cyclopeptide Synthesis
The synthesis of cyclopeptides is a critical area of medicinal chemistry, as cyclization can enhance the metabolic stability, receptor selectivity, and bioavailability of peptide-based therapeutics. This compound, or L-Leucine tert-butyl ester hydrochloride, serves as a key building block in these synthetic strategies, primarily by providing a protected C-terminus that can be selectively deprotected at a late stage of the synthesis. chemimpex.comontosight.ai The tert-butyl (OtBu) ester is a robust protecting group that prevents the carboxyl group of leucine from engaging in unwanted reactions during the assembly of the linear peptide precursor. ontosight.ai
The predominant strategy for synthesizing homodetic cyclopeptides (where the ring is composed entirely of amino acids linked by amide bonds) is the head-to-tail cyclization of a linear peptide precursor. thieme-connect.de This process involves three main phases:
Synthesis of the Linear Precursor : The linear peptide is typically assembled using either solution-phase or solid-phase peptide synthesis (SPPS) methods. In solution-phase synthesis, a common approach is fragment condensation, where smaller peptide fragments are coupled together. uzh.ch For instance, a di- or tripeptide can be coupled with another fragment, with this compound often incorporated as the C-terminal residue of one of the fragments. uzh.ch The amino group of this compound is typically protected with a group like Z (benzyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) before being used in the coupling steps.
Deprotection of the Linear Precursor : Once the full-length linear peptide is assembled, the protecting groups at the N-terminus (e.g., Fmoc or Z) and the C-terminus (the OtBu group) must be removed to yield a free amino group and a free carboxylic acid. The tert-butyl ester is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA). uzh.chuzh.ch
Macrolactamization (Ring Closure) : The final step is the intramolecular amide bond formation between the termini of the linear peptide. This reaction is conducted under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. thieme-connect.de The choice of coupling reagent for this step is crucial for achieving a good yield and can be highly dependent on the peptide sequence. uzh.chuni-kiel.de
Research on the synthesis of Aib-containing cyclohexapeptides illustrates a practical application of this strategy. Although this specific example uses H-Phe-OtBu, the methodology is directly analogous to syntheses involving this compound. The process involves coupling protected amino acid fragments in solution, followed by sequential deprotection and a final, reagent-mediated cyclization. uzh.ch The efficiency of this final ring-closing step can vary significantly with the chosen coupling agent, as different reagents have varying efficacies in overcoming the conformational barriers to cyclization. uzh.ch
| Linear Precursor Sequence | Coupling Reagent | Yield of Cyclopeptide |
|---|---|---|
| H-Gly-Aib-Leu-Aib-Phe-Aib-OH | HATU | 24% |
| PyAOP | 53% | |
| DEPC | 32% | |
| H-Leu-Aib-Phe-Gly-Aib-Aib-OH | HATU | 16% |
| PyAOP | 48% | |
| DEPC | 21% |
Introduction of Non-Canonical Amino Acids and Analogues
Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are essential tools in chemical biology and drug discovery. nih.gov Their incorporation into peptides can introduce novel structural and functional properties, leading to enhanced potency, stability, and selectivity. sigmaaldrich.com this compound can serve as a readily available starting material for the synthesis of valuable leucine analogues through selective side-chain modification. nih.gov
A significant strategy for generating ncAAs from standard amino acids is the selective C-H bond functionalization of the side chain. Recent research has demonstrated a palladium-catalyzed, terminal-selective dehydrogenation of aliphatic amino acid derivatives. nih.gov This method provides a direct route to converting abundant amino acids like leucine into unsaturated analogues, which are versatile precursors for further chemical modifications. nih.gov
In this context, this compound has been used as a substrate for such a transformation. The study showed that the N-unprotected substrate, this compound, successfully underwent dehydrogenation to form unsaturated products containing a terminal double bond on the side chain. nih.gov This reaction proceeds without the need for an N-protecting group, which streamlines the synthetic process. The reaction yielded a mixture of two regioisomers, demonstrating the feasibility of modifying the leucine side chain even with a free amino group present. nih.gov
| Substrate | Products (Regioisomers) | Total Yield | Regioisomeric Ratio |
|---|---|---|---|
| This compound | (S)-tert-butyl 2-amino-4-methylpent-4-enoate and (S)-tert-butyl 2-amino-4-methylpent-3-enoate | 57% | 3.8 : 1 |
This approach highlights the utility of this compound not just as a building block for direct incorporation into peptides, but also as a precursor for creating structurally diverse and valuable non-canonical amino acids. nih.gov The resulting olefin-containing leucine analogues can be used in various subsequent reactions to build complex molecular architectures. sigmaaldrich.com
Advanced Analytical Techniques in Mechanistic and Synthetic Studies of H Leu Otbu · Hcl Reactions
In-Situ Spectroscopic Monitoring of Reaction Pathways
In-situ spectroscopic techniques are powerful tools for observing chemical reactions as they happen, without the need for sampling and quenching, which can alter the reaction's course. spectroscopyonline.com This real-time monitoring provides a continuous stream of data on the concentration of reactants, intermediates, and products, offering a detailed view of the reaction mechanism and kinetics.
The kinetics of peptide bond formation when using H-Leu-OtBu · HCl can be meticulously studied using in-situ spectroscopy. Techniques such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable.
FT-IR Spectroscopy : This method can track the disappearance of reactants and the appearance of products by monitoring specific vibrational frequencies. For instance, the progress of a coupling reaction can be followed by observing changes in the amide bond region of the spectrum. nih.govrsc.org
NMR Spectroscopy : NMR provides detailed structural information. 1H and 13C-NMR can be used to follow the conversion of starting materials to products. rsc.org Furthermore, NMR is crucial for detecting side reactions. For example, racemization during a coupling reaction can sometimes be identified by differences in the 1H-NMR and 13C-NMR chemical shifts between the expected product and the isolated mixture containing the epimer. mdpi.com While often used for post-reaction characterization, NMR experiments can be adapted for in-situ monitoring of reaction kinetics in an NMR tube, providing data on conversion rates over time. ethz.ch
Chromatographic Methods for Purity and Intermediate Assessment
Chromatography is an indispensable tool in peptide synthesis for both monitoring the reaction and assessing the purity of the final product. Its ability to separate complex mixtures makes it ideal for analyzing the various components present in a reaction vessel.
High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the progress of peptide synthesis reactions involving this compound. By taking small aliquots from the reaction mixture at different time points, chemists can quantify the consumption of reactants and the formation of the product. google.com For example, in the synthesis of a dipeptide by coupling a Z-protected amino acid with this compound, the reaction's completion can be confirmed when HPLC analysis shows the starting materials have been consumed and a single peak for the product has appeared. rsc.org Reverse-phase HPLC (RP-HPLC) is commonly used, where separation is based on the hydrophobicity of the molecules. researchgate.netingentaconnect.com
| Parameter | Condition 1 rsc.org | Condition 2 google.com |
|---|---|---|
| Column | Not Specified | MIH-009-3TG9 |
| Mobile Phase A | 0.1% TFA in H₂O | Not Specified |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Not Specified |
| Flow Rate | 1 ml/min | Not Specified |
| Detection | UV at 210 nm | UV |
| Monitoring Use | Conversion monitoring of Z-Phe-Leu-OtBu synthesis | Monitoring of fragment condensation and Fmoc deprotection |
Mass Spectrometry (MS) is used to determine the molecular weight of the compounds in a sample, providing definitive identification of the desired peptide product. It is frequently coupled with HPLC (LC-MS) to provide mass information for each peak separated by the chromatography column. rsc.org This combination is highly effective for confirming the identity of the target peptide synthesized from this compound and for detecting and identifying any side-products. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, which helps in confirming the elemental composition of the product. csic.eswiley-vch.de
High-Performance Liquid Chromatography (HPLC) for Reaction Progress
Stereochemical Analysis and Racemization Detection Methods
A critical aspect of peptide synthesis is maintaining the stereochemical integrity of the amino acid residues. thieme-connect.de Epimerization, the change in configuration at one chiral center, can occur during peptide coupling, leading to a mixture of diastereomers which can be difficult to separate and may have altered biological activity. mdpi.com
Chiral chromatography is the gold standard for detecting and quantifying racemization. This technique uses a chiral stationary phase (in HPLC or GC) or a chiral additive in the mobile phase to separate enantiomers or diastereomers. utwente.nloup.com
In the context of this compound reactions, if the L-leucine residue undergoes racemization during coupling, the product will be a mixture of the L-L dipeptide and the D-L dipeptide. These diastereomers can be separated and quantified using chiral HPLC. mdpi.com For example, a study analyzing the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu used HPLC to measure the percentage of the epimerized product formed when different coupling reagents were used. mdpi.com This allows for the optimization of reaction conditions to minimize this unwanted side reaction. Gas chromatography (GC) can also be used for racemization analysis after derivatizing the hydrolyzed peptide products. tandfonline.comtandfonline.com
| Coupling Reagent | Base | Epimerization (%) | Purity (%) |
|---|---|---|---|
| HATU | Et₃N | 1 | 85 |
| HBTU | Et₃N | 2 | 86 |
| DIC/Oxyma | - | <1 | 46 |
| DEPBT | - | Low (not specified) | Reduced efficiency |
| MYMsA | - | Low (not specified) | Good efficiency |
Nuclear Magnetic Resonance (NMR) for Diastereomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for investigating the stereochemistry of chemical reactions. In the context of reactions involving this compound, particularly in peptide synthesis, NMR is indispensable for determining the diastereomeric purity of the resulting products. Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and chemical properties. This difference translates into non-equivalent NMR spectra, allowing for their differentiation and quantification.
When this compound is coupled with an N-protected amino acid, a new peptide bond is formed. If the coupling partner is also chiral, the product can exist as a mixture of diastereomers (e.g., LL/DL or RR/SR). The distinct spatial arrangement of atoms in these diastereomers leads to different magnetic environments for their respective nuclei. Consequently, corresponding protons in each diastereomer will resonate at slightly different frequencies, a phenomenon known as diastereomeric anisochronism. This results in separate signals in the ¹H NMR spectrum for each diastereomer.
The determination of diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) is achieved by comparing the integration of these resolved signals. Protons close to the newly formed stereocenter, such as the α-protons and the amide (N-H) protons, are typically the most sensitive to the change in the stereochemical environment and often show the most significant chemical shift differences (Δδ). uni-stuttgart.decnr.itgoogle.com
Research Findings in Dipeptide Systems
Detailed studies on dipeptide systems demonstrate the utility of NMR in stereochemical analysis. For instance, in the synthesis of dipeptides, the chemical shift of the amide proton is highly sensitive to the stereochemistry of the constituent amino acid residues. cnr.it Research on the dipeptide Ac-Val-Leu-OtBu has shown that self-induced diastereomeric anisochronism (SIDA) can be observed in NMR spectra. cnr.it This effect arises from the formation of transient, diastereomeric aggregates in solution, which amplifies the chemical shift differences between enantiomers in a non-racemic mixture. cnr.it By comparing the NMR spectra of enantiomerically pure samples with those of racemic or scalemic mixtures, the presence and ratio of different stereoisomers can be accurately determined. cnr.it
In one study, the amide proton signal for Ac-L-Val-L-Leu-OtBu was compared against mixtures with its diastereomer. The difference in chemical shift (Δδ) between the signals for the major and minor diastereomers allows for direct quantification. The analysis of various enantiomeric excesses (ee) reveals a clear correlation between the sample composition and the observed NMR spectrum. cnr.it
The general approach involves:
Sample Preparation : Dissolving a precise amount of the analyte (the product of a reaction involving this compound) in a suitable deuterated solvent (e.g., CDCl₃).
Spectral Acquisition : Recording a high-resolution ¹H NMR spectrum.
Signal Assignment : Identifying the characteristic signals for each diastereomer. This can be confirmed by synthesizing and running spectra of pure diastereomeric standards when possible. uni-stuttgart.de
Quantification : Integrating the well-resolved signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio of the sample.
The following table illustrates typical ¹H NMR data used to determine diastereomeric ratios in a hypothetical dipeptide product formed from a reaction with H-Leu-OtBu.
| Proton | Diastereomer 1 (L-L) Chemical Shift (δ, ppm) | Diastereomer 2 (D-L) Chemical Shift (δ, ppm) | Monitored for Quantification |
| Amide NH | 7.15 (d) | 7.25 (d) | Yes |
| Leu α-CH | 4.45 (m) | 4.52 (m) | Yes |
| Val α-CH | 4.20 (m) | 4.18 (m) | Sometimes |
| Leu β-CH₂ | 1.65 (m) | 1.68 (m) | No (often complex) |
| Leu γ-CH | 1.75 (m) | 1.75 (m) | No (overlap) |
| Leu δ-CH₃ | 0.92 (d) | 0.94 (d) | Sometimes |
| OtBu (CH₃)₉ | 1.48 (s) | 1.48 (s) | No (usually overlap) |
This table is illustrative. Actual chemical shifts depend on the specific peptide and solvent conditions.
Further detailed analysis has been conducted on dipeptides where the enantiomeric excess was varied systematically. The results show a clear and measurable change in the chemical shift of the amide proton, allowing for precise determination of the stereoisomeric composition.
| Nominal Enantiomeric Excess (ee) of L-isomer | Amide Proton Chemical Shift (δ, ppm) of L-L Diastereomer | Amide Proton Chemical Shift (δ, ppm) of D-L Diastereomer |
| 98% | 7.58 | 7.61* |
| 80% | 7.59 | 7.62 |
| 60% | 7.60 | 7.62 |
| 40% | 7.61 | 7.63 |
| 20% | 7.62 | 7.63 |
| 0% (Racemic) | 7.63 | 7.63 |
Signal for the minor diastereomer. Data adapted from studies on similar dipeptide systems. cnr.it
Computational and Theoretical Investigations on H Leu Otbu · Hcl Reactivity
Molecular Modeling of Peptide Coupling Transition States
Molecular modeling is instrumental in visualizing the transition states of peptide coupling reactions involving H-Leu-OtBu · HCl. The process of forming a peptide bond requires the activation of a carboxyl group of an N-protected amino acid, which is then attacked by the free amino group of an amino acid ester, such as this compound. Modeling these transient structures helps in understanding the reaction's feasibility, kinetics, and the potential for side reactions.
The transition states are complex, multi-center structures involving the amino acid components and the coupling reagents. princeton.edu Common coupling reagents used to facilitate this reaction are carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) and uronium salts like HBTU and HATU, often used with additives like HOBt. princeton.edu Computational models can simulate the approach of the nucleophilic amine of H-Leu-OtBu to the activated carboxyl group, calculating the energy barriers for different pathways.
A critical aspect modeled is the potential for racemization, particularly through the formation of an oxazolone (B7731731) intermediate. nih.gov During the activation step, the preceding amide carbonyl can attack the activated carboxyl group, forming a planar oxazolone ring. nih.gov This intermediate can lead to the loss of stereochemical integrity at the alpha-carbon. nih.gov Molecular modeling of the transition states for both the desired peptide bond formation and the competing oxazolone formation allows for a comparison of their respective activation energies, providing a rationale for why one pathway may be favored over another under specific conditions.
Table 1: Common Reagents in Peptide Coupling This table is generated based on information from the text.
| Reagent Type | Examples | Role |
| Carbodiimides | EDC, DCC | Carboxyl group activation |
| Additives | HOBt, HOAt | Suppress side reactions, reduce racemization |
| Uronium/Phosphonium Salts | HBTU, HATU | Coupling reagents |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. For reactions involving this compound, DFT studies can provide detailed energy profiles of the entire peptide coupling process. These calculations help in understanding the stability of reactants, intermediates, and products, as well as the activation energies required to overcome transition states. researchgate.net
DFT calculations have been successfully applied to study the interaction between amino acids like leucine (B10760876) and metal ions, confirming structural geometries and stabilities. researchgate.net This methodology can be extended to model the step-by-step mechanism of peptide bond formation. For example, a DFT study could model the initial activation of the N-protected amino acid by a coupling reagent, followed by the nucleophilic attack of the this compound amine. The calculations would reveal the geometry of the tetrahedral intermediate formed during the attack and the subsequent collapse of this intermediate to form the new peptide bond and release water or other byproducts. unibo.it
Furthermore, DFT can be used to investigate the thermodynamics and kinetics of potential side reactions, such as the racemization via oxazolone formation described previously. nih.gov By calculating the relative energies of the intermediates and transition states for both the desired and undesired pathways, researchers can computationally screen different coupling reagents or reaction conditions to identify those that minimize epimerization and maximize the yield of the target peptide. wseas.org
Conformational Analysis of Protected Leucine Derivatives
The three-dimensional shape, or conformation, of this compound and related protected leucine derivatives significantly influences their reactivity. The bulky tert-butyl (OtBu) ester group and the isobutyl side chain of leucine create steric constraints that favor certain spatial arrangements. Conformational analysis, through both computational modeling and experimental methods like X-ray crystallography and NMR, is used to determine these preferred structures. researchgate.netresearchgate.net
Studies on similar N- and C-protected leucine derivatives have shown that the peptide backbone can adopt specific conformations, such as extended or helical structures. researchgate.netresearchgate.net For instance, X-ray diffraction analysis of an N-protected homo-β-leucine derivative revealed an extended conformation, with specific values for the backbone torsion angles (phi, psi). researchgate.net The conformation is dictated by the interplay of steric hindrance and the potential for intramolecular hydrogen bonding. researchgate.net
The preferred conformation of this compound affects the accessibility of its amino group for nucleophilic attack. If the amino group is sterically shielded by the tert-butyl or isobutyl groups in the dominant conformation, the rate of peptide coupling may be reduced. Computational methods can generate conformational energy maps (e.g., Ramachandran plots) to predict the most stable conformations and the energy penalties associated with adopting less favorable ones that may be required for the reaction to proceed.
Table 2: Representative Torsion Angles for a Protected β-Homo-Leucine Derivative This table is based on data for Fmoc-homo-β-(S)-leucine methyl ester and serves as an example of conformational parameters. researchgate.net
| Torsion Angle | Definition | Representative Value (degrees) |
| φ (phi) | C'-N-Cα-C' | -126.5 |
| θ (theta) | N-Cα-Cβ-Cγ | 174.9 |
| ψ (psi) | N-Cα-C'-O | 163.5 |
Prediction of Stereochemical Outcomes
A primary concern in peptide synthesis is maintaining the stereochemical purity of the constituent amino acids. For this compound, the chiral center is the α-carbon. During peptide coupling, this center is not directly involved in bond formation, but the activation of the carboxyl group of the coupling partner can create conditions that lead to racemization (epimerization) of that residue. nih.gov
The principal mechanism for this loss of stereochemistry is the formation of a 5(4H)-oxazolone. nih.gov When the C-terminal amino acid of a growing peptide chain is activated for the next coupling, its own backbone amide can act as an intramolecular nucleophile. This attack forms the planar oxazolone ring, which allows for the easy removal and re-addition of the α-proton, scrambling the stereocenter. nih.gov While this specific mechanism applies to the activating peptide rather than the incoming this compound, the principles highlight the importance of stereochemical control.
Computational models can help predict the likelihood of such side reactions by comparing the activation energies for peptide coupling versus oxazolone formation. The choice of coupling reagents, solvents, and temperature can be guided by these predictions to minimize the risk of racemization. Experimentally, the stereochemical outcome is often verified using techniques like chiral chromatography or, more recently, by liquid chromatography-mass spectrometry (LC-MS) based spiking experiments, where a synthetic, isotope-labeled version of the expected peptide is used as a standard to confirm the identity and stereochemistry of the product. nih.gov
Future Directions and Emerging Research in H Leu Otbu · Hcl Chemistry
Development of Novel and Sustainable Synthetic Routes
Traditional methods for synthesizing amino acid tert-butyl esters often rely on strong acids and large volumes of organic solvents, presenting challenges for scalability and environmental sustainability. google.comgoogle.com One established method involves reacting an amino acid with tert-butyl acetate (B1210297) in the presence of an acid catalyst such as perchloric acid. google.com However, recognizing the limitations of such processes, the research community is actively exploring greener and more efficient alternatives. google.com
Emerging sustainable approaches include:
Enzymatic Resolution : Biocatalysis offers a highly specific and environmentally benign route to enantiomerically pure amino acid derivatives. For instance, an enzyme-catalyzed oxidative resolution process using leucine (B10760876) dehydrogenase and an NADH oxidase has been developed to produce D-tert-leucine with an enantiomeric excess greater than 99%. researchgate.net This method leverages the mild conditions of enzymatic reactions to achieve high purity while minimizing waste. researchgate.net
Mechanochemistry : Solid-state synthesis, or mechanochemistry, is gaining traction as a powerful technique for reducing or eliminating the need for bulk solvents. Research has demonstrated the feasibility of mechanochemical routes for producing derivatives from amino esters like H-Leu-OtBu · HCl. scispace.com This solvent-free approach not only reduces environmental impact but can also lead to different reaction pathways and product profiles compared to traditional solution-phase synthesis. scispace.com
These innovative routes underscore a shift towards manufacturing processes that are not only efficient but also align with the principles of green chemistry.
Integration into Automated Synthesis Platforms
The demand for high-throughput synthesis of peptide libraries and other derivatives has spurred the integration of building blocks like this compound into automated platforms. Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of automated peptide generation, and this compound is a readily used reagent in this context. peptide.comkiku.dk For automated Fmoc-SPPS, the physical properties of the amino acid derivatives are critical; they must be readily soluble in solvents like dimethylformamide (DMF) to ensure efficient and reliable operation of the synthesizer. bachem.com
A significant leap in this area is the development of versatile, computer-assisted automated synthesis apparatuses equipped with chemical artificial intelligence. nih.gov These advanced systems can perform the entire synthesis workflow—from reacting an amino acid tert-butyl ester with a keto acid to purification and isolation of the final product—without manual intervention. nih.gov Such platforms can operate continuously, enabling the rapid synthesis of dozens of unique derivatives for screening and research purposes. nih.gov The integration of this compound into these intelligent systems highlights its importance in the era of automated, high-throughput chemical synthesis. nih.gov
Innovative Applications in Bio-Organic Chemistry and Material Science
Beyond its foundational role in standard peptide synthesis, this compound is being utilized in innovative research areas that exclude direct clinical applications. Its unique structural features, such as the steric hindrance provided by the tert-butyl group, are leveraged to create novel molecules with specific functions. cymitquimica.com
Recent innovative applications include:
Probes for Biochemical Research : The compound serves as a key starting material for synthesizing peptide-based ligands used to study biological systems. For example, it has been incorporated into the synthesis of ligands for the neurokinin-1 (NK1) receptor, a target of significant interest in biochemical and pharmacological research. caymanchem.com It is also used in studies of metabolic pathways, such as the mTORC1 signaling cascade. caymanchem.com
Development of Chiral Ionic Liquids (CILs) : In a novel application in material science, this compound has been used to create new chiral ionic liquids. wiley.com These CILs are synthesized via ion exchange and exist as liquids at room temperature. Their chirality and unique physicochemical properties make them promising candidates for use as specialized solvents in asymmetric synthesis or as media for chiral separations. wiley.com
| Application Area | Description | Key Finding/Use | Reference |
|---|---|---|---|
| Bio-Organic Chemistry | Synthesis of peptide-based ligands for receptors. | Used to construct ligands for the neurokinin-1 (NK1) receptor for research purposes. | caymanchem.com |
| Biochemical Research | Investigation of cellular signaling pathways. | Activates the mTORC1 signaling pathway, serving as a tool to study protein synthesis and cell growth regulation. | caymanchem.com |
| Material Science | Synthesis of novel Chiral Ionic Liquids (CILs). | The hydrochloride is converted into an ionic liquid with a bis-(pentafluoroethylsulfonyl)imide anion, creating a new chiral material. | wiley.com |
Q & A
Q. Methodological Note :
- Optimized Protocol :
- Dissolve this compound (1.2 equivalents) in DMF.
- Add DIEA (3 equivalents) and PyBOP (1.1 equivalents).
- Activate for 10 minutes, then add to resin.
- React for 2 hours at 25°C with agitation .
How can researchers resolve contradictions in reported solubility data for this compound across solvents?
Advanced Question
Discrepancies often arise from impurities or hydration states. Systematically test solubility in DMF, DCM, and THF using freshly opened batches. Prepare solutions incrementally (e.g., 1–10 mM) and analyze via UV-Vis spectroscopy at 254 nm to detect undissolved particulates . Cross-reference with PubChem data (InChI: InChI=1S/C16H20N2O.ClH/c1-11...) to confirm molecular consistency .
What role does this compound play in preventing racemization during peptide elongation?
Basic Question
The tert-butyl ester group in this compound acts as a steric shield, reducing base-induced racemization during Fmoc deprotection. This is critical in SPPS when using piperidine or DBU, which can destabilize chiral centers . Always use fresh DIEA to maintain a neutral pH during activation.
How can low yields in Fmoc-based synthesis using this compound be troubleshooted?
Advanced Question
Low yields may result from:
- Incomplete Activation : Increase PyBOP/DIEA ratios to 1.2:3.
- Steric Hindrance : Extend coupling times to 4 hours or use microwave-assisted synthesis (50°C, 30 minutes).
- Moisture Contamination : Ensure anhydrous DMF by storing over molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
